REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[I:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][CH2:16][C:17](=O)[CH3:18].O>CCOCC.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[I:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][CH2:16][C:17]([CH3:18])=[CH2:1] |f:0.1,5.6|
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Name
|
|
Quantity
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7.96 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
25.6 g
|
Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)CCCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)CCCC(C)=O
|
Name
|
|
Quantity
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70 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
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CUSTOM
|
Details
|
The yellow mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux for 0.5 h
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Duration
|
0.5 h
|
Type
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TEMPERATURE
|
Details
|
to cool for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
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Details
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The aqueous layer was re-extracted with ether (100 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed successively with water (100 ml) and saturated brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with heptane (200 ml), solid
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The oil obtained
|
Type
|
CUSTOM
|
Details
|
was purified on a 90 g silica cartridge
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Type
|
WASH
|
Details
|
eluted with heptane
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC=C1)CCCC(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.34 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |